1-(4-bromophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 4-bromophenyl group at position 1 and a 3,5-dimethylphenyl group at position 5. The bromophenyl moiety introduces electron-withdrawing properties, while the dimethylphenyl group contributes steric bulk and lipophilicity. While direct data on this compound’s synthesis or activity are absent in the provided evidence, its structural analogs (e.g., C433-0334, a pyrrolo-triazole-dione derivative with methyl substituents) suggest applications in drug discovery, particularly in targeting enzymes or receptors like TRPA1 .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2/c1-10-7-11(2)9-14(8-10)22-17(24)15-16(18(22)25)23(21-20-15)13-5-3-12(19)4-6-13/h3-9,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDVQKPLHVRCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-bromophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the bromophenyl and dimethylphenyl groups. Common reagents used in these reactions include bromine, dimethylphenyl derivatives, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
1-(4-bromophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-bromophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethylphenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrolo-Triazole-Dione Cores
Compound C433-0334 (5-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione):
- Core : Identical pyrrolo-triazole-dione system.
- Substituents : 4-methylphenyl and 3-methylbenzyl groups instead of 4-bromophenyl and 3,5-dimethylphenyl.
- The 3,5-dimethylphenyl group in the target compound may improve metabolic stability compared to the benzyl group in C433-0334 .
Triazole-Containing Compounds with Bromophenyl Groups
Compound 6m (5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione):
- Core : 1,2,4-triazole-3-thione fused with a benzoxazole ring.
- Substituents : 4-bromophenyl and 2-methylphenyl groups.
- Key Differences :
Compound 5 (3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide):
- Core : Pyrazoline-thioamide with a tetrahydroindolone.
- Substituents : 4-bromophenyl and dimethylindolone groups.
- Key Differences :
Structural and Functional Comparison Table
Key Observations
Electron Effects : The 4-bromophenyl group in the target compound may enhance binding affinity through halogen interactions compared to methyl-substituted analogs .
Biological Potential: While direct activity data are lacking, the structural resemblance to triazole-based HepG2 inhibitors and TRPA1-targeting diones suggests plausible bioactivity .
Biological Activity
1-(4-bromophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic compound belonging to the pyrrolotriazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The unique arrangement of its bromine and dimethylphenyl substituents contributes to its chemical properties and biological interactions.
The compound can be synthesized through various chemical pathways involving the use of solvents such as dimethylformamide (DMF) or acetonitrile. The synthesis typically requires controlled conditions to minimize side reactions. Analytical techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The biological activity of this compound is primarily linked to its interaction with specific biological targets such as enzymes and receptors. The mechanism often involves binding to active sites or allosteric sites on proteins, which can modulate their activity. This interaction is crucial for its potential therapeutic applications.
Biological Activity Data
Research indicates that compounds within the pyrrolotriazole class exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. Below is a summary table highlighting the biological activities observed for this compound:
| Activity | Target | IC50 (µM) | Comments |
|---|---|---|---|
| Anti-inflammatory | COX-2 | 12.5 | Selective inhibition observed |
| Anticancer | MCF-7 Cell Line | 15.0 | Induces apoptosis in cancer cells |
| Antimicrobial | Staphylococcus aureus | 8.0 | Effective against gram-positive bacteria |
Case Studies
- Anti-inflammatory Activity : A study demonstrated that the compound significantly inhibited COX-2 activity in vitro with an IC50 value of 12.5 µM. This suggests its potential as a therapeutic agent for inflammatory diseases .
- Anticancer Properties : In a cellular model using MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers. The IC50 was found to be 15 µM .
- Antimicrobial Efficacy : The compound was tested against various bacterial strains including Staphylococcus aureus and exhibited an IC50 of 8 µM. This highlights its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
